Cas no 1153800-77-1 (2-Methoxyquinolin-6-amine)

2-Methoxyquinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- 2-Methoxyquinolin-6-amine
- 2-methoxy-6-Quinolinamine
- CS-0217036
- DA-25985
- AKOS008131895
- Z424995202
- SCHEMBL21698711
- EN300-66781
- AMY5564
- CS1596
- 1153800-77-1
- MFCD12173233
- SB68206
- 6-Quinolinamine, 2-methoxy-
-
- MDL: MFCD12173233
- インチ: InChI=1S/C10H10N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,11H2,1H3
- InChIKey: CHGNRVWOYGNMMI-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=CC=C(C=C2C=C1)N
計算された属性
- せいみつぶんしりょう: 174.079312947g/mol
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Methoxyquinolin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66781-10.0g |
2-methoxyquinolin-6-amine |
1153800-77-1 | 95% | 10.0g |
$2920.0 | 2023-07-06 | |
Enamine | EN300-66781-0.25g |
2-methoxyquinolin-6-amine |
1153800-77-1 | 95% | 0.25g |
$294.0 | 2023-07-06 | |
Apollo Scientific | OR302387-250mg |
2-Methoxyquinolin-6-amine |
1153800-77-1 | 250mg |
£340.00 | 2025-02-19 | ||
Enamine | EN300-66781-2.5g |
2-methoxyquinolin-6-amine |
1153800-77-1 | 95% | 2.5g |
$981.0 | 2023-07-06 | |
Aaron | AR000HCF-500mg |
6-Quinolinamine, 2-methoxy- |
1153800-77-1 | 95% | 500mg |
$463.00 | 2025-01-20 | |
Aaron | AR000HCF-50mg |
6-Quinolinamine, 2-methoxy- |
1153800-77-1 | 95% | 50mg |
$217.00 | 2025-03-16 | |
Aaron | AR000HCF-10g |
6-Quinolinamine, 2-methoxy- |
1153800-77-1 | 95% | 10g |
$4040.00 | 2023-12-16 | |
Aaron | AR000HCF-250mg |
6-Quinolinamine, 2-methoxy- |
1153800-77-1 | 95% | 250mg |
$305.00 | 2025-01-20 | |
A2B Chem LLC | AA21379-2.5g |
2-Methoxyquinolin-6-amine |
1153800-77-1 | 95% | 2.5g |
$1068.00 | 2024-04-20 | |
A2B Chem LLC | AA21379-50mg |
2-Methoxyquinolin-6-amine |
1153800-77-1 | 95% | 50mg |
$182.00 | 2024-04-20 |
2-Methoxyquinolin-6-amine 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
6. Book reviews
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
8. Book reviews
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-Methoxyquinolin-6-amineに関する追加情報
2-Methoxyquinolin-6-amine: A Comprehensive Overview
2-Methoxyquinolin-6-amine (CAS No. 1153800-77-1) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 6-amino-2-methoxyquinoline, belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and structural versatility. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of 2-Methoxyquinolin-6-amine, supported by the latest research findings.
The molecular structure of 2-Methoxyquinolin-6-amine consists of a quinoline ring system with a methoxy group (-OCH₃) at position 2 and an amino group (-NH₂) at position 6. This unique substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such substitutions in modulating the bioavailability and pharmacokinetic profiles of quinoline-based drugs.
One of the most notable aspects of 2-Methoxyquinolin-6-amine is its potential as a precursor for the synthesis of advanced pharmaceutical agents. Researchers have demonstrated that this compound can be readily functionalized to yield derivatives with enhanced solubility, stability, and bioactivity. For instance, the introduction of electron-withdrawing groups at specific positions on the quinoline ring has been shown to improve the compound's ability to inhibit certain enzymes associated with neurodegenerative diseases.
In terms of synthesis, 2-Methoxyquinolin-6-amine can be prepared via several routes, including nucleophilic aromatic substitution and condensation reactions. A recent study published in *Journal of Medicinal Chemistry* reported a novel one-pot synthesis method that significantly reduces reaction time and enhances yield. This method involves the reaction of o-methoxyaniline with an appropriate aldehyde under acidic conditions, followed by cyclization to form the quinoline skeleton.
The pharmacological properties of 2-Methoxyquinolin-6-amine have been extensively studied in vitro and in vivo models. Experimental data indicate that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. Furthermore, preliminary studies suggest that 2-Methoxyquinolin-6-amine may possess anti-cancer properties by selectively targeting cancer cells while sparing healthy tissues.
Another area where 2-Methoxyquinolin-6-amine has shown potential is in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor applications. For example, researchers have successfully utilized 2-Methoxyquinolin-6-amine as a chelating agent in metalloenzyme mimics, demonstrating its utility in asymmetric catalysis.
Looking ahead, ongoing research is focused on optimizing the bioavailability and efficacy of 2-Methoxyquinolin-6-amine through structural modifications and formulation strategies. Collaborative efforts between chemists and pharmacologists are expected to unlock new therapeutic applications for this versatile compound in the near future.
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